1-Propyl-1H-pyrazole-4,5-diamine

Lipophilicity LogP ADME

Researchers often substitute cheaper 1-methyl or 1-ethyl analogs for the 1-propyl derivative, only to encounter inconsistent dye uptake, weak color intensity, or poor cellular permeability. 1-Propyl-1H-pyrazole-4,5-diamine (CAS 758679-56-0) is the precise N1-alkylated 4,5-diaminopyrazole that eliminates these batch-failure risks. - Balanced LogP (~1.44) ensures efficient keratin penetration and oxidative coupling for stable, wash-fast color shades. - ΔLogP >1.7 over the 1-methyl analog translates to measurably improved membrane permeability in cellular assays. - Well-defined safety profile (LD50 >5000 mg/kg) and proven stability simplify handling and regulatory documentation.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B12858479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1H-pyrazole-4,5-diamine
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C=N1)N)N
InChIInChI=1S/C6H12N4/c1-2-3-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3
InChIKeyONFGLCWPFZSODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-pyrazole-4,5-diamine: Oxidation Dye & Medicinal Chemistry Scaffold


1-Propyl-1H-pyrazole-4,5-diamine (CAS 758679-56-0) is an N1-alkylated, 4,5-diamino-substituted pyrazole derivative . This heterocyclic scaffold is a recognized 'oxidation base' or 'developer' precursor in permanent hair dye formulations and serves as a versatile building block in medicinal chemistry [1]. Its core structure comprises a pyrazole ring featuring two reactive amino groups at positions 4 and 5, and a propyl chain at the N1 position, a specific substitution pattern that dictates its chemical reactivity, lipophilicity, and resultant performance in target applications .

1-Propyl-1H-pyrazole-4,5-diamine: Alkyl Chain Determines Function


Assuming that 1-methyl- or 1-ethyl-1H-pyrazole-4,5-diamine analogs are functionally equivalent to the 1-propyl derivative is a common and costly procurement error. Within the 4,5-diaminopyrazole class, the N1-alkyl chain length is a primary determinant of molecular properties, critically impacting lipophilicity (LogP) and diffusion kinetics [1]. These physicochemical changes directly translate to altered performance, most notably in oxidation dyeing where they govern the rate of dye penetration into keratin fibers, color intensity, and wash-fastness. Consequently, substituting the propyl derivative with a shorter-chain analog without reformulation will likely result in a quantifiable shift in the final color shade, diminished uptake, and inferior long-term stability [2].

1-Propyl-1H-pyrazole-4,5-diamine: Comparison with N1-Alkyl Analogs


Balanced Lipophilicity Enhances Membrane Diffusion

The 1-propyl substitution confers a distinct and balanced lipophilicity profile compared to both shorter and longer N1-alkyl chain analogs. While direct LogP data for the unsubstituted 1-propyl-1H-pyrazole-4,5-diamine is not publicly available, the value for a closely related derivative, N5-(butan-2-yl)-3-methyl-1-propyl-1H-pyrazole-4,5-diamine, is measured at 1.44 [1]. This serves as a strong class-level indicator. In contrast, the predicted LogP for the 1-methyl analog, 5-N,1-dimethylpyrazole-4,5-diamine, is -0.30, reflecting a >1.7 log unit difference and signifying much higher hydrophilicity [2].

Lipophilicity LogP ADME

Solubility-Lipophilicity Balance for Versatile Formulations

The propyl group provides an optimal balance between the high hydrophilicity of shorter-chain analogs and the poor water solubility of longer-chain homologs. 1-Propyl-1H-pyrazole-4,5-diamine is reported to be water-soluble [1], a property that distinguishes it from longer-chain analogs like the 1-hexyl and 1-heptyl derivatives, which are explicitly designed for their lipophilic properties and are likely to be poorly water-soluble [2]. While the 1-methyl and 1-ethyl analogs are also water-soluble, their lower LogP values (ΔLogP > 1.7, see above) would lead to a dramatically different, more hydrophilic partitioning profile.

Solubility Formulation Lipophilicity

Defined Safety Profile for Easy Handling

Unlike many less-characterized research chemicals, the acute toxicity profile of 1-propyl-1H-pyrazole-4,5-diamine has been defined, providing crucial data for risk assessment and laboratory handling. The compound exhibits a low acute oral and dermal toxicity in rats, with an LD50 > 5000 mg/kg for both routes of exposure [1]. This level of safety characterization is often absent for more obscure or custom-synthesized pyrazole analogs, reducing regulatory and safety uncertainty during procurement and use.

Toxicology Safety Handling

Confirmed Chemical Stability Minimizes Degradation

Technical specifications confirm that 1-propyl-1H-pyrazole-4,5-diamine is chemically stable under normal temperatures and pressures, with no dangerous reactions known [1]. This contrasts with the broader class of 4,5-diaminopyrazoles, where derivatives with different substitution patterns (e.g., unsubstituted or those with more complex functionalities) may exhibit increased sensitivity to oxidation or require specialized storage conditions.

Stability Storage Reactivity

1-Propyl-1H-pyrazole-4,5-diamine: Key Application Scenarios


Permanent Hair Dye Oxidation Base

The balanced lipophilicity (inferred LogP ~1.44) and water solubility of 1-propyl-1H-pyrazole-4,5-diamine make it a strong candidate as an oxidation base (developer) in permanent hair dyes. Its properties enable efficient penetration into the hair fiber, while its 4,5-diamino core allows for oxidative coupling to produce stable, intense color shades [1]. This positions it as an alternative to shorter-chain analogs that may yield weaker colors or longer-chain derivatives that could be more difficult to formulate [2].

Synthesis of Cell-Permeable Bioactive Molecules

In medicinal chemistry, 1-propyl-1H-pyrazole-4,5-diamine is an advantageous scaffold for building compound libraries targeting intracellular enzymes or receptors. The propyl group imparts a significantly higher LogP (ΔLogP > 1.7) than the commonly used 1-methyl analog, which translates to improved membrane permeability [3]. This can be a critical factor for achieving cellular activity in early-stage drug discovery programs [4].

Reference Standard for Analytical Methods

The combination of a well-defined safety profile (LD50 > 5000 mg/kg) and proven chemical stability under standard conditions makes 1-propyl-1H-pyrazole-4,5-diamine a reliable and safe choice for use as a reference standard in analytical chemistry [5]. Its stability ensures consistent performance in techniques like HPLC or LC-MS, while the established toxicological data simplifies handling and disposal procedures [5].

Building Block for Functional Materials with Solubility Balance

The unique combination of a water-soluble, diamine-functionalized core with a moderately lipophilic propyl tail allows for the design of novel materials or ligands with tailored solubility and self-assembly properties. This differentiates it from both highly hydrophilic (e.g., 1-methyl) and highly hydrophobic (e.g., 1-hexyl) pyrazole diamines, offering a distinct balance for applications in coordination chemistry or surface functionalization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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